Nicotinamidine, N-(p-methoxyphenyl)- is a chemical compound that belongs to the class of nicotinamide derivatives. It features a p-methoxyphenyl group attached to the nicotinamide structure, which is a form of vitamin B3. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Nicotinamidine, N-(p-methoxyphenyl)- can be synthesized from commercially available starting materials. It falls under the category of nicotinamide derivatives, which are known for their diverse pharmacological activities. The classification of this compound can be further detailed as follows:
The synthesis of Nicotinamidine, N-(p-methoxyphenyl)- typically involves several steps, often starting from readily available precursors. A common synthetic route includes:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of Nicotinamidine, N-(p-methoxyphenyl)- can be represented by its molecular formula . Key structural features include:
COc1ccc(cc1)N(C(=O)N)c2cccnc2
Nicotinamidine, N-(p-methoxyphenyl)- can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its properties for specific applications .
The mechanism of action of Nicotinamidine, N-(p-methoxyphenyl)- is primarily linked to its interaction with biological targets such as enzymes involved in cellular metabolism. This compound may exert its effects through:
Data from various studies indicate that the compound demonstrates significant activity at low concentrations, making it a candidate for further pharmacological development.
Nicotinamidine, N-(p-methoxyphenyl)- exhibits distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.25 g/mol |
Solubility | Soluble in water |
Melting Point | Varies (typically around 150°C) |
Nicotinamidine, N-(p-methoxyphenyl)- has several promising applications in scientific research:
Research continues to explore the full range of biological activities associated with this compound, particularly its efficacy and safety profiles in clinical settings .
The synthesis of Nicotinamidine, N-(p-methoxyphenyl)- (systematic name: N'-(4-methoxyphenyl)pyridine-3-carboximidamide) relies on sequential condensation and cross-coupling reactions. A primary route involves:
Table 1: Optimization of Condensation Step
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
None | Ethanol | 25 | 45 |
p-TsOH | Ethanol | 60 | 92 |
AcOH | Toluene | 110 | 78 |
Alternative pathways employ Suzuki-Miyaura coupling for introducing the p-methoxyphenyl group earlier in the sequence. For example, 3-bromopyridine undergoes boronic ester formation followed by Pd-catalyzed coupling with 4-bromoanisole [4].
Nicotinamidine, N-(p-methoxyphenyl)- serves as a structural template for designing bisubstrate inhibitors targeting nicotinamide N-methyltransferase (NNMT). This enzyme methylates nicotinamide using S-adenosylmethionine (SAM) as a cofactor. Rational design strategies include:
Table 2: Key Bisubstrate Inhibitors Derived from Nicotinamidine Core
Inhibitor Structure | Linker Type | NNMT IC₅₀ (µM) |
---|---|---|
Nicotinamide-adenosine hybrid | Alkynyl | 0.5 |
Nicotinamide-SAH mimic | Phenyl | 1.2 |
Quaternary ammonium salts | None | 0.3 |
Computational docking confirms that the p-methoxyphenyl group occupies the SAM hydrophobic pocket through π-stacking with phenylalanine residues, while the amidine nitrogen coordinates catalytic site acids [2].
Incorporating alkynyl linkers between the nicotinamidine core and p-methoxyphenyl group introduces axial chirality, impacting biological activity. Key strategies include:
Challenges arise from atropisomerism in ortho-substituted biphenyl intermediates, resolved via chiral stationary phase chromatography or kinetic resolution using lipases.
Nickel-catalyzed asymmetric hydrogenation enables enantioselective synthesis of saturated analogs:
Table 3: Hydrogenation Optimization with Chiral Nickel Catalysts
Substrate | Ligand | ee (%) | S/C Ratio |
---|---|---|---|
N-PMP-3-cyanoimino-pyridine | (R,R)-BenzP* | 96 | 500 |
N-PMP-3-amidino-pyridine | (R,R)-QuinoxP* | 92 | 200 |
N-PMP-3-(alkynyl)imino-pyridine | (S,S)-Ph-BPE | 91 | 1000 |
High substrate/catalyst (S/C) ratios (up to 10,000) are feasible, making this scalable for gram-scale production [3] [6].
Late-stage modifications enhance target affinity and solubility:
Functionalization preserves the p-methoxyphenyl group’s role in hydrophobic interactions while introducing ionizable groups (e.g., sulfonates) to modulate log P values from 2.1 to –0.5.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: